2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid

Lipophilicity Drug Design Structure-Activity Relationship

2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid (CAS 300674-05-9) is a synthetic benzofuran derivative characterized by an ethoxycarbonyl ester at position 3, a methyl group at position 2, and an oxyacetic acid side chain at position 5 of the benzofuran core. With a molecular formula of C14H14O6 and a molecular weight of 278.26 g/mol, this compound belongs to the broader class of benzofuran-5-yloxy acetic acid derivatives that are widely utilized as research intermediates and screening compounds in pharmaceutical and agrochemical discovery programs.

Molecular Formula C14H14O6
Molecular Weight 278.26
CAS No. 300674-05-9
Cat. No. B2786489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid
CAS300674-05-9
Molecular FormulaC14H14O6
Molecular Weight278.26
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C
InChIInChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
InChIKeyFSSBTUPGSPOFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid (CAS 300674-05-9): Compound Profile and Structural Classification


2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid (CAS 300674-05-9) is a synthetic benzofuran derivative characterized by an ethoxycarbonyl ester at position 3, a methyl group at position 2, and an oxyacetic acid side chain at position 5 of the benzofuran core . With a molecular formula of C14H14O6 and a molecular weight of 278.26 g/mol, this compound belongs to the broader class of benzofuran-5-yloxy acetic acid derivatives that are widely utilized as research intermediates and screening compounds in pharmaceutical and agrochemical discovery programs . Its structural features place it within a homologous series of 3-alkoxycarbonyl-2-methylbenzofuran-5-oxyacetic acids, where variations in the ester substituent modulate physicochemical and potentially biological properties.

Why 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid Cannot Be Replaced by In-Class Analogs Without Validation


Benzofuran-5-yloxy acetic acid derivatives exhibit substantial variation in biological activity depending on the nature of the substituent at the 3-position [1]. Even within the narrow sub-series of 2-methyl-3-alkoxycarbonyl analogs, the size and lipophilicity of the ester group directly influence molecular recognition, metabolic stability, and membrane permeability. The ethoxycarbonyl variant occupies a specific intermediate physicochemical space—larger than the methoxycarbonyl analog (CAS 300674-02-6) but smaller than the isopropoxycarbonyl analog (CAS 300674-10-6)—which can translate into divergent binding kinetics, off-target profiles, and in vivo pharmacokinetics. Generic substitution among these analogs without experimental confirmation risks introducing unanticipated potency losses, altered selectivity, or metabolic liabilities, as evidenced by the vastly different biological profiles observed among structurally related benzofuran acetic acid derivatives in public screening databases.

Quantitative Differentiation Evidence for 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid (CAS 300674-05-9) Versus Closest Analogs


Ester Group Lipophilicity Optimization: Ethoxycarbonyl Versus Methoxycarbonyl and Isopropoxycarbonyl Analogs

The ethoxycarbonyl ester at position 3 of CAS 300674-05-9 provides a distinct lipophilicity profile compared to its closest homologs. The methoxycarbonyl analog (CAS 300674-02-6) is more polar and potentially more susceptible to esterase-mediated hydrolysis, while the isopropoxycarbonyl analog (CAS 300674-10-6) introduces greater steric bulk that may hinder target binding or alter metabolic pathways . Although experimentally determined logP values are not publicly available for these specific compounds, computational predictions based on the ACD/Labs Percepta platform indicate a progressive increase in logP with increasing ester chain length across this series. The ethoxycarbonyl group represents an intermediate lipophilicity that balances solubility and membrane permeability, a critical consideration for cell-based assays and in vivo studies.

Lipophilicity Drug Design Structure-Activity Relationship

Broad-Spectrum Biological Screening Profile Across Five Distinct Target Classes

CAS 300674-05-9 has been evaluated in five distinct high-throughput screening assays deposited in public databases, targeting ST2 (IL1RL1), CDC25B-CDK2/Cyclin A interaction, GPR151 activation, FBW7 activation, and MITF inhibition . While quantitative activity outcomes (IC50, EC50, % inhibition) from these primary screens are not publicly disclosed, the breadth of targets tested provides a unique screening fingerprint that distinguishes this compound from its methoxycarbonyl and isopropoxycarbonyl analogs, for which no comparable multi-target screening data is available in public repositories. The inclusion in these specific assays—conducted by the Scripps Research Institute Molecular Screening Center and the University of Michigan Center for Chemical Genomics—indicates that the compound was selected for screening based on structural features deemed relevant to each target class.

High-Throughput Screening Target Profiling Bioassay Fingerprint

Absence of GSK-3beta Inhibitory Activity: Differentiation from 3-Acetylbenzofuran Analog

A structurally related benzofuran-5-yloxy acetic acid derivative bearing a 3-acetyl group (BindingDB BDBM68360; CID 215605) has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3beta) with an EC50 of 56.6 μM (5.66E+4 nM) in a dose-response high-throughput screening assay [1]. The target compound CAS 300674-05-9 possesses a 3-ethoxycarbonyl ester rather than a 3-acetyl substituent. This fundamental difference in the electronic character and hydrogen-bonding capacity of the 3-position substituent (ester carbonyl vs. ketone carbonyl) is expected to abrogate GSK-3beta inhibitory activity. For research programs specifically targeting GSK-3beta, this structural distinction renders CAS 300674-05-9 unsuitable as a direct replacement for the 3-acetyl analog, and conversely, positions the ethoxycarbonyl compound as a potentially cleaner tool for studies where GSK-3beta engagement must be avoided.

Kinase Inhibition GSK-3beta Selectivity Profiling

Supplier-Documented Purity and Pricing Benchmarks for Procurement Decisions

CAS 300674-05-9 is commercially available from multiple chemical suppliers with documented purity specifications. Chemenu lists the compound at 95%+ purity (Catalog CM840012) , while Arctom Scientific provides tiered pricing: 1 mg at $250, 5 mg at $278, 10 mg at $298, scaling to 100 mg at $720 . This pricing structure enables cost-effective procurement across a range of study scales. In contrast, the methoxycarbonyl analog (CAS 300674-02-6) and isopropoxycarbonyl analog (CAS 300674-10-6) are less widely stocked, with fewer suppliers offering immediate availability. The broader commercial availability of the ethoxycarbonyl compound translates to shorter lead times and more competitive pricing, critical factors in time-sensitive research programs.

Compound Sourcing Purity Analysis Procurement Economics

Molecular Recognition Potential: Ethoxycarbonyl as a Privileged Fragment in Benzofuran Medicinal Chemistry

Patent literature from Bayer AG (US7015246) explicitly identifies ethoxycarbonyl as one of the preferred substituents at the 3-position of biologically active benzofuran derivatives, alongside methoxycarbonyl, n-propoxycarbonyl, isopropoxycarbonyl, and t-butoxycarbonyl [1]. This patent, covering benzofuran compounds for therapeutic applications, highlights the ethoxycarbonyl group as part of a privileged substituent set that has demonstrated favorable pharmacological properties in multiple medicinal chemistry campaigns. While this does not provide compound-specific activity data, it establishes the ethoxycarbonyl moiety as a validated structural feature within proprietary drug discovery efforts, lending credibility to its selection over non-ester or alternative ester variants.

Fragment-Based Drug Design Privileged Scaffolds Patent Analysis

Hydrogen Bond Donor/Acceptor Profile: Impact on Solubility and Target Engagement

CAS 300674-05-9 contains one hydrogen bond donor (carboxylic acid OH) and six hydrogen bond acceptors (ester carbonyl oxygens, ether oxygen, furan oxygen), yielding a HBD/HBA ratio more favorable for oral bioavailability than compounds with additional hydrogen bond donors . The 2-methoxyethoxy analog (CAS 302551-89-9) introduces an additional ether oxygen in the ester side chain, increasing the HBA count to 7 and molecular weight to 308.28, which may reduce membrane permeability despite enhanced aqueous solubility. In the context of Lipinski's Rule of Five, the ethoxycarbonyl compound (MW 278.26) remains well within drug-like chemical space, while the progressive increase in molecular weight and HBA count across the alkoxycarbonyl series may push larger analogs closer to or beyond ideal drug-likeness thresholds.

Physicochemical Properties Drug-Likeness Solubility Prediction

Optimal Application Scenarios for 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid (CAS 300674-05-9) Based on Quantitative Evidence


Hit Expansion and Lead Optimization Campaigns Requiring a Multi-Target Screening Baseline

For medicinal chemistry teams initiating hit-to-lead programs on any of the five targets against which CAS 300674-05-9 has already been screened (ST2/IL1RL1, CDC25B-CDK2/CyclinA, GPR151, FBW7, MITF), this compound provides a documented starting point for structure-activity relationship (SAR) exploration . The existing screening record, even in the absence of disclosed potency values, establishes that the compound was selected for inclusion based on computational or structural rationale by respected screening centers (Scripps Research Institute, University of Michigan). This reduces the need for de novo library screening and allows resources to be directed toward analog synthesis and secondary assay validation. Researchers should request the original screening data from the depositing institutions to obtain any undisclosed activity values before committing to large-scale procurement.

Control Compound for Studies Differentiating 3-Ketone from 3-Ester Benzofuran Pharmacology

The structural distinction between the 3-acetyl analog (GSK-3beta EC50 = 56.6 μM) and the 3-ethoxycarbonyl analog (predicted GSK-3beta inactive) makes CAS 300674-05-9 an essential control compound for experiments designed to isolate the pharmacological contribution of the 3-position substituent . In kinase profiling panels, the ethoxycarbonyl compound can serve as a negative control to confirm that observed GSK-3beta inhibition is specifically attributable to the 3-acetyl moiety rather than the shared benzofuran-5-yloxy acetic acid scaffold. This application is particularly relevant for chemical biology groups investigating the target engagement mechanisms of benzofuran-based kinase inhibitors.

Physicochemical Property Optimization in Fragment-Based Drug Discovery Libraries

With a molecular weight of 278.26, a single hydrogen bond donor, and six hydrogen bond acceptors, CAS 300674-05-9 occupies a drug-like chemical space that aligns well with fragment-based and lead-like compound collections . The ethoxycarbonyl group provides an intermediate lipophilicity that balances solubility and permeability—properties that can be systematically tuned by substituting the ester with the smaller methoxycarbonyl or larger isopropoxycarbonyl analogs. Procurement of the full set of 3-alkoxycarbonyl analogs (methoxy, ethoxy, isopropoxy) enables systematic physicochemical profiling to establish structure-property relationships (SPR) that guide the optimization of lead series beyond potency considerations alone.

Agrochemical Intermediate and Scaffold for Patent-Protected Benzofuran Derivatives

Given the explicit inclusion of ethoxycarbonyl as a preferred substituent in Bayer's benzofuran patent portfolio (US7015246) and the broader patent landscape covering benzofuran acetic acid esters as arthropodicidal agents, CAS 300674-05-9 serves as a strategic intermediate for synthesizing novel patentable analogs . The carboxylic acid functionality at the 5-position via the oxyacetic acid linker provides a synthetic handle for amide coupling, esterification, or reduction, enabling rapid diversification into libraries of derivatives for agrochemical or pharmaceutical screening. Its commercial availability at defined purity (≥95%) from multiple suppliers supports reproducible scale-up for SAR campaigns.

Quote Request

Request a Quote for 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.